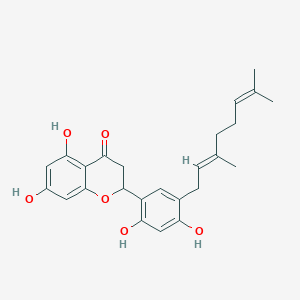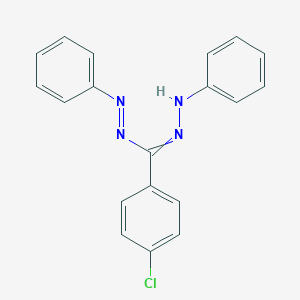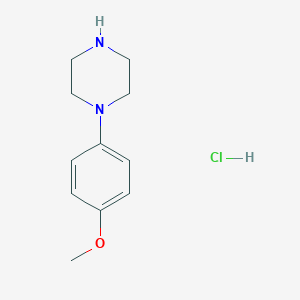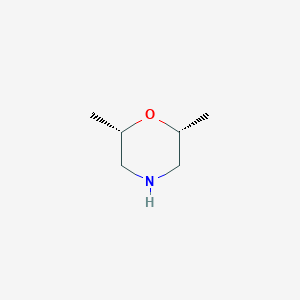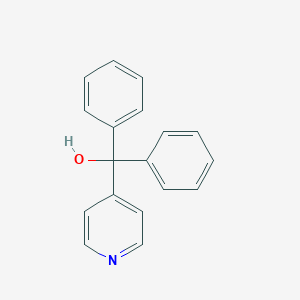
α-(4-吡啶基)二苯甲醇
概述
描述
Alpha-(4-Pyridyl)benzhydrol: is an organic compound with the molecular formula C₁₈H₁₅NO. It is also known by several other names, including diphenyl (pyridin-4-yl)methanol and diphenyl-4-pyridylmethanol . This compound is characterized by a central carbon atom bonded to a hydroxyl group, a pyridine ring, and two phenyl rings. It is a white crystalline solid with a melting point of approximately 133-135°C.
科学研究应用
Chemistry:
- Alpha-(4-Pyridyl)benzhydrol is used as a ligand in coordination chemistry, forming complexes with metals such as zinc and silver .
Biology and Medicine:
Industry:
作用机制
Alpha-(4-Pyridyl)benzhydrol, also known as diphenyl(pyridin-4-yl)methanol, is a chemical compound with the molecular formula C18H15NO and a molecular weight of 261.32 . Here is an overview of its mechanism of action:
Target of Action
Alpha-(4-Pyridyl)benzhydrol acts as a ligand, primarily targeting zinc halides and silver trifluoromethanesulfonate . These targets play crucial roles in various biochemical reactions.
Mode of Action
The compound interacts with its targets by forming complexes. Specifically, it reacts with zinc halides to form the complexes [Zn(LOH)2X2] (X = Cl; X = Br; X = I). It also reacts with Ag(CF3SO3) to form a mixed organic/inorganic analogue of wheel-and-axle diol complex [Ag(LOH)2(CF3SO3)(CH3CN)] .
Result of Action
Its ability to form complexes with zinc halides and silver trifluoromethanesulfonate suggests that it may influence the activities of these metal ions in biological systems .
生化分析
Biochemical Properties
Alpha-(4-Pyridyl)benzhydrol acts as a ligand and interacts with various enzymes, proteins, and other biomolecules. It forms complexes with zinc halides, such as [Zn(LOH)2X2] (X = Cl, Br, I), and reacts with silver triflate to form mixed organic/inorganic complexes . These interactions suggest that alpha-(4-Pyridyl)benzhydrol can modulate the activity of metal-dependent enzymes and proteins, potentially influencing biochemical reactions involving metal ions.
Cellular Effects
Alpha-(4-Pyridyl)benzhydrol has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may interact with proteins involved in signal transduction, leading to changes in cellular responses. Additionally, alpha-(4-Pyridyl)benzhydrol can modulate gene expression by binding to specific transcription factors or altering chromatin structure, thereby affecting cellular functions .
Molecular Mechanism
The molecular mechanism of alpha-(4-Pyridyl)benzhydrol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a ligand, it can bind to metal ions and form complexes that modulate enzyme activity. For instance, its interaction with zinc halides can influence the catalytic activity of zinc-dependent enzymes. Additionally, alpha-(4-Pyridyl)benzhydrol may inhibit or activate specific enzymes by binding to their active sites or allosteric sites, leading to changes in their function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of alpha-(4-Pyridyl)benzhydrol can change over time due to its stability, degradation, and long-term effects on cellular function. The compound’s stability and degradation rate can influence its efficacy and potency in biochemical assays. Long-term exposure to alpha-(4-Pyridyl)benzhydrol may result in cumulative effects on cellular functions, such as alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of alpha-(4-Pyridyl)benzhydrol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and cellular functions. At higher doses, alpha-(4-Pyridyl)benzhydrol may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects and dose-response relationships should be carefully evaluated in animal studies to determine the optimal dosage for therapeutic applications .
Metabolic Pathways
Alpha-(4-Pyridyl)benzhydrol is involved in various metabolic pathways, interacting with enzymes and cofactors. It can act as a substrate or inhibitor of specific enzymes, influencing metabolic flux and metabolite levels. For example, its interaction with zinc-dependent enzymes can affect the metabolism of zinc-containing compounds. Additionally, alpha-(4-Pyridyl)benzhydrol may be metabolized by liver enzymes, leading to the formation of metabolites that can further modulate biochemical reactions.
Transport and Distribution
Within cells and tissues, alpha-(4-Pyridyl)benzhydrol is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific cellular compartments. For instance, alpha-(4-Pyridyl)benzhydrol may bind to transport proteins that facilitate its uptake into cells or its distribution to target tissues. Understanding the transport and distribution mechanisms of alpha-(4-Pyridyl)benzhydrol is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of alpha-(4-Pyridyl)benzhydrol can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, alpha-(4-Pyridyl)benzhydrol may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .
准备方法
Synthetic Routes and Reaction Conditions:
Condensation of 4-Bromopyridine with Benzaldehyde:
Reduction of Alpha-(4-Pyridyl)benzhydrol:
Industrial Production Methods:
- Industrial production methods for alpha-(4-Pyridyl)benzhydrol typically involve large-scale synthesis using the above-mentioned routes, with optimization for yield and purity.
化学反应分析
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, platinum oxide, glacial acetic acid.
Substitution: Various halogenating agents and nucleophiles.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically yields the fully reduced alcohol.
相似化合物的比较
Alpha-(4-Piperidyl)benzhydrol:
Uniqueness:
属性
IUPAC Name |
diphenyl(pyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c20-18(15-7-3-1-4-8-15,16-9-5-2-6-10-16)17-11-13-19-14-12-17/h1-14,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHLFZXYRABVOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=NC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80167281 | |
| Record name | alpha-(4-Pyridyl)benzhydryl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1620-30-0 | |
| Record name | α,α-Diphenyl-4-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1620-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-(4-Pyridyl)benzhydrol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001620300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1620-30-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525212 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | alpha-(4-Pyridyl)benzhydryl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-(4-pyridyl)benzhydryl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.077 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | alpha-(4-Pyridyl)benzhydrol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FE82648Q6H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does alpha-(4-Pyridyl)benzhydrol interact with Palladium(II), and what are the structural features of the resulting complexes?
A1: Alpha-(4-Pyridyl)benzhydrol (LOH) acts as a bidentate ligand, coordinating to Palladium(II) ions through the nitrogen atom of the 4-pyridyl ring. [] The resulting complexes adopt a slightly distorted square planar geometry around the Palladium(II) center. The -OH group of the LOH ligand plays a crucial role in the solid-state assembly of these complexes. For instance, in chloride-containing complexes, hydrogen bonding between the terminal -OH groups and guest molecules (like solvents) directs the formation of layered structures with a 1:2 host/guest ratio. [] The aromatic rings of the LOH ligands contribute to the stability of these structures through guest stacking interactions. [] Interestingly, the research highlights a "Venetian blinds" mechanism, where the complex molecules within these layers can rotate collectively during solvation and desolvation processes, demonstrating the dynamic nature of these systems. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![n-[2-(4-Nitrophenyl)-2-oxoethyl]acetamide](/img/structure/B157523.png)
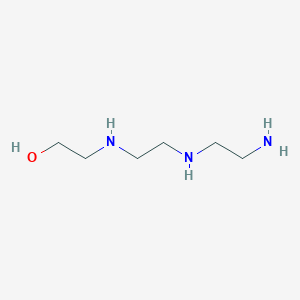
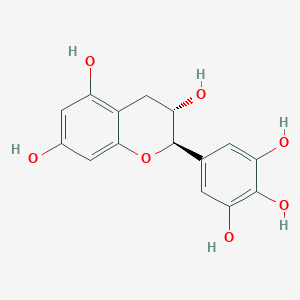
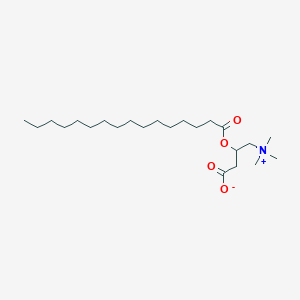
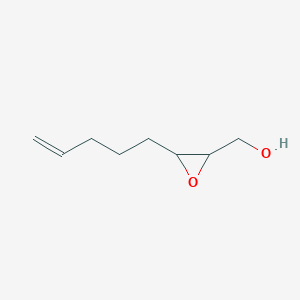
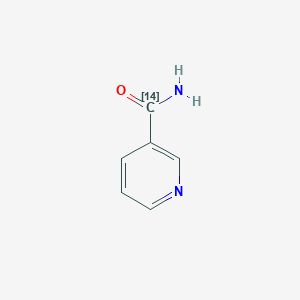
![Cyclopenta[b]thiopyran-4-ol, octahydro-, 1,1-dioxide, (4-alpha-,4a-ba-,7a-alpha-)-(9CI)](/img/structure/B157533.png)
